5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Description

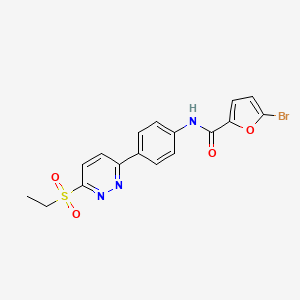

5-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a phenyl ring, which is further substituted at the 4-position with a pyridazine moiety bearing an ethylsulfonyl group.

Properties

IUPAC Name |

5-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)25-14/h3-10H,2H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAZZQJULYRVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with a pyridazine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The furan and pyridazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Materials Science: Its electronic properties could be useful in the development of organic semiconductors or other advanced materials.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Key Observations:

Analog 1 replaces the ethylsulfonyl-pyridazine with a fused triazolo-pyridazine system. The triazolo group introduces additional nitrogen atoms, which may improve aromatic stacking or metal-binding properties. The methyl group on the triazole increases lipophilicity compared to the sulfonyl group .

Linker Group Variations :

- Analog 2 substitutes the pyridazine-phenyl linker with a propenyloxy-phenyl group. The propenyloxy ether is less polar than sulfonyl or triazolo groups, likely increasing membrane permeability but reducing aqueous solubility .

Molecular Weight and Complexity :

- The target compound has the highest molecular weight (423.3 g/mol) due to the ethylsulfonyl-pyridazine moiety. Analog 1, despite its fused triazolo system, is lighter (398.2 g/mol), while Analog 2 is the simplest (322.15 g/mol).

Physicochemical Property Analysis

- Polarity : The ethylsulfonyl group in the target compound contributes to higher polarity compared to the propenyloxy group in Analog 2. This may favor solubility in polar solvents or biological matrices.

- Lipophilicity : Analog 1’s methyltriazolo group and Analog 2’s propenyloxy substituent increase logP values relative to the target, suggesting enhanced lipid membrane penetration.

Biological Activity

5-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on recent research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a furan ring, a pyridazine moiety, and an ethylsulfonyl group, contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Enterococcus faecalis | 62.5 |

| Escherichia coli | 125 |

These results indicate that the compound exhibits bactericidal effects, particularly against Staphylococcus aureus and Enterococcus faecalis, which are known to form biofilms and contribute to persistent infections.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. In vitro studies demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Inhibition of COX Enzymes

The selectivity and potency of the compound against cyclooxygenase (COX) enzymes are critical for its anti-inflammatory action. The results from a recent study are presented in Table 2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 1.5 | 0.05 | 30 |

This selectivity index indicates that the compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, preliminary studies suggest that this compound may possess anticancer activity. Investigations into its effects on various cancer cell lines have shown promising results.

Cell Viability Assays

The cytotoxic effects of the compound on cancer cell lines were assessed using standard MTT assays. The results are summarized in Table 3.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound exhibits significant cytotoxicity against cervical and breast cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have been documented concerning the therapeutic applications of similar compounds in clinical settings. For instance, a study on related pyridazine derivatives showed efficacy in treating resistant bacterial infections and inflammatory conditions, providing a basis for further exploration of this compound in similar contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.